molecular formula C9H10N2O4 B1604130 Methyl 2-amino-2-(4-nitrophenyl)acetate CAS No. 360779-31-3

Methyl 2-amino-2-(4-nitrophenyl)acetate

Cat. No.: B1604130
CAS No.: 360779-31-3
M. Wt: 210.19 g/mol
InChI Key: JQQJZFRFDFGUPU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a nitro group at the para position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-nitrophenyl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired product in good yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Methyl 2-amino-2-(4-aminophenyl)acetate.

    Substitution: Derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, potentially forming nitroso or nitro compounds.

Scientific Research Applications

Methyl 2-amino-2-(4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-amino-2-(3-nitrophenyl)acetate: Similar structure but with the nitro group at the meta position.

    Methyl 2-amino-2-(2-nitrophenyl)acetate: Nitro group at the ortho position.

    Methyl 2-amino-2-(4-chlorophenyl)acetate: Chlorine substituent instead of the nitro group.

Uniqueness: Methyl 2-amino-2-(4-nitrophenyl)acetate is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The para-nitro group can participate in specific interactions and reactions that are distinct from its ortho and meta counterparts.

Properties

IUPAC Name

methyl 2-amino-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJZFRFDFGUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646540
Record name Methyl amino(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360779-31-3
Record name Methyl amino(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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